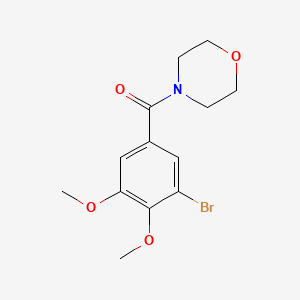
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide (CCB) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide is not yet fully understood. However, it has been suggested that 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been shown to reduce blood glucose levels in diabetic rats, suggesting its potential use as an anti-diabetic agent.
Advantages and Limitations for Lab Experiments
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal studies. However, 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has some limitations, as its mechanism of action is not yet fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide could be studied for its potential use in the treatment of various inflammatory and autoimmune diseases. It could also be studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide for therapeutic use.
Synthesis Methods
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide can be synthesized by reacting 2-chlorobenzohydrazide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide as a white crystalline solid.
Scientific Research Applications
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been studied for its potential therapeutic applications in various scientific studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNHMOSXUDISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)



![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)


![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)